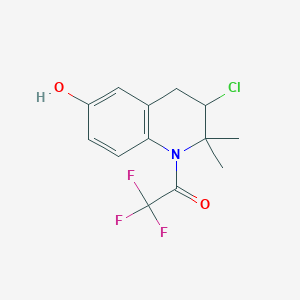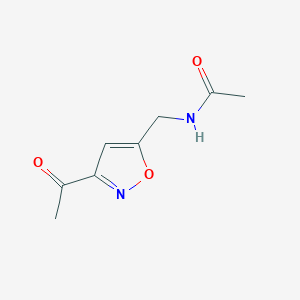![molecular formula C12H8F3NO2 B15210017 1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrrole-2,5-dione CAS No. 140481-00-1](/img/structure/B15210017.png)
1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Trifluoromethyl)benzyl)-1H-pyrrole-2,5-dione is a compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pyrrole-2,5-dione structure. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
The synthesis of 1-(2-(Trifluoromethyl)benzyl)-1H-pyrrole-2,5-dione can be achieved through several synthetic routes. One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process typically requires specific reaction conditions, including the use of radical initiators and appropriate solvents to facilitate the formation of the trifluoromethyl group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-(2-(Trifluoromethyl)benzyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying biochemical pathways involving trifluoromethylated compounds. Additionally, in the industry, it can be used in the production of advanced materials with specific desired properties .
Mécanisme D'action
The mechanism of action of 1-(2-(Trifluoromethyl)benzyl)-1H-pyrrole-2,5-dione involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity . This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparaison Avec Des Composés Similaires
1-(2-(Trifluoromethyl)benzyl)-1H-pyrrole-2,5-dione can be compared with other similar compounds that contain trifluoromethyl groups or pyrrole-2,5-dione structures. Similar compounds include trifluoromethylated indoles and benzyl derivatives . The uniqueness of 1-(2-(Trifluoromethyl)benzyl)-1H-pyrrole-2,5-dione lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
140481-00-1 |
|---|---|
Formule moléculaire |
C12H8F3NO2 |
Poids moléculaire |
255.19 g/mol |
Nom IUPAC |
1-[[2-(trifluoromethyl)phenyl]methyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)9-4-2-1-3-8(9)7-16-10(17)5-6-11(16)18/h1-6H,7H2 |
Clé InChI |
XAYSLJUSDPDOJA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN2C(=O)C=CC2=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


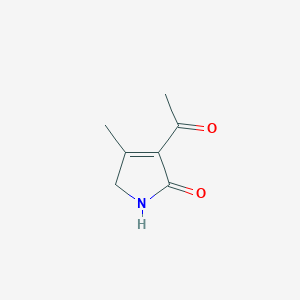
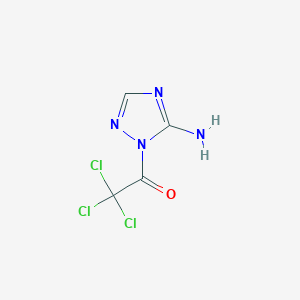
![3-(5-Bromo-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15209946.png)
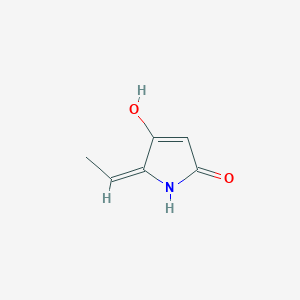
![(1R,2R)-2-[(2-Methylfuran-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B15209955.png)
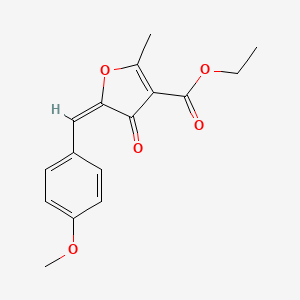
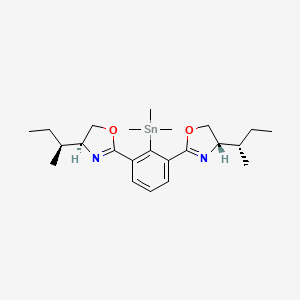
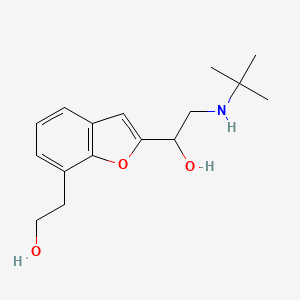
![3-(2,6-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15209991.png)
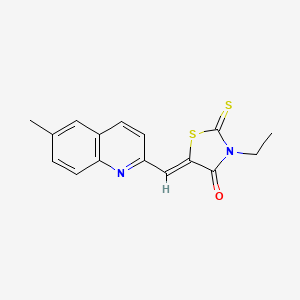
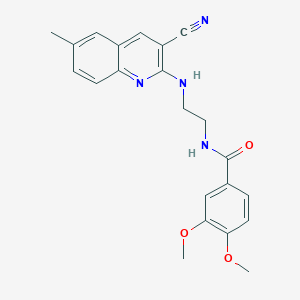
![4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B15210025.png)
